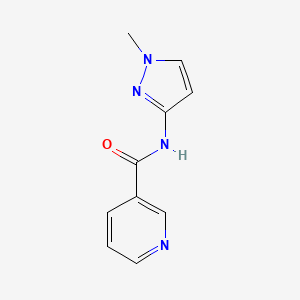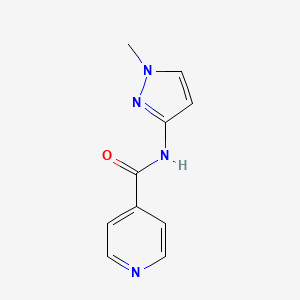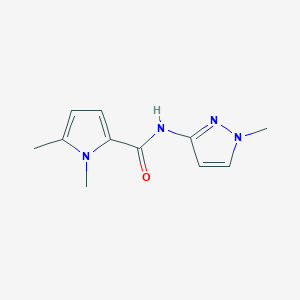![molecular formula C18H19BrN4O B7538487 [1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone, commonly known as BPPM, is a chemical compound that has recently gained attention in the scientific community due to its potential medicinal properties. BPPM has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of BPPM is not fully understood. However, it has been proposed that BPPM exerts its biological activities by targeting various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. BPPM has been found to inhibit the activation of NF-κB and MAPK pathways, which are involved in the regulation of inflammatory and immune responses, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
BPPM has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages. BPPM has also been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. Furthermore, BPPM has been found to inhibit the replication of HBV and HCV in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
BPPM has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BPPM has also been shown to exhibit various biological activities, which makes it a promising candidate for further research. However, BPPM also has some limitations. It has low solubility in water, which may make it difficult to use in certain experiments. Furthermore, the mechanism of action of BPPM is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research of BPPM. One possible direction is to further investigate the mechanism of action of BPPM. Understanding the molecular targets of BPPM could provide insights into its biological activities and potential therapeutic applications. Another direction is to evaluate the in vivo efficacy and toxicity of BPPM. Animal studies could provide valuable information on the pharmacokinetics and pharmacodynamics of BPPM. Furthermore, the development of BPPM derivatives with improved solubility and potency could enhance its potential as a therapeutic agent. Overall, BPPM has the potential to be developed as a novel therapeutic agent for various diseases, and further research is needed to fully explore its medicinal properties.
Figure 1: Chemical structure of BPPM
H3C
|
N
|
N
|
C1=C(NC=N1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)Br
Méthodes De Synthèse
The synthesis of BPPM involves the reaction of (4-bromophenyl)cyclopropyl ketone with 4-pyrimidin-2-ylpiperazine in the presence of triethylamine and acetic anhydride. The resulting product is then purified by column chromatography to obtain pure BPPM. The chemical structure of BPPM is shown in Figure 1.
Applications De Recherche Scientifique
BPPM has been extensively studied for its potential medicinal properties. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. BPPM has also been shown to possess anti-cancer properties by inducing apoptosis in various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. Furthermore, BPPM has been found to exhibit anti-viral properties by inhibiting the replication of hepatitis B virus (HBV) and hepatitis C virus (HCV) in vitro.
Propriétés
IUPAC Name |
[1-(4-bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O/c19-15-4-2-14(3-5-15)18(6-7-18)16(24)22-10-12-23(13-11-22)17-20-8-1-9-21-17/h1-5,8-9H,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHYREAPDHVYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)

![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)